Sodium piperidine-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium piperidine-1-carbodithioate is a chemical compound with the molecular formula C6H10NNaS2. It is composed of a sodium cation and a piperidinedithiocarbamate anion. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium piperidine-1-carbodithioate can be synthesized through the reaction of piperidine with carbon disulfide (CS2) in the presence of sodium hydroxide (NaOH). The reaction typically involves the following steps:
- Dissolve NaOH in water.
- Add piperidine to the NaOH solution.
- Slowly add CS2 to the mixture while stirring.
- The reaction mixture is then allowed to react, forming this compound as a precipitate .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional purification steps such as recrystallization or filtration to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted piperidines.
Wissenschaftliche Forschungsanwendungen
Sodium piperidine-1-carbodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of rubber chemicals and as a stabilizer in various industrial processes
Wirkmechanismus
The mechanism of action of sodium piperidine-1-carbodithioate involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in coordination chemistry and in the stabilization of metal-containing compounds .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered heterocycle with one nitrogen atom.
Dithiocarbamates: Compounds containing the dithiocarbamate functional group, known for their use as fungicides and chelating agents.
Uniqueness: Sodium piperidine-1-carbodithioate is unique due to its combination of the piperidine ring and the dithiocarbamate functional group. This combination imparts specific chemical properties, making it useful in various applications, including its role as a ligand and its potential biological activities .
Eigenschaften
CAS-Nummer |
873-57-4 |
---|---|
Molekularformel |
C6H10NNaS2 |
Molekulargewicht |
183.3 g/mol |
IUPAC-Name |
sodium;piperidine-1-carbodithioate |
InChI |
InChI=1S/C6H11NS2.Na/c8-6(9)7-4-2-1-3-5-7;/h1-5H2,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
RPDVFFALGUJAPM-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCN(CC1)C(=S)[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.